molecular formula C16H17N3O5S B423171 2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE

2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B423171
M. Wt: 363.4g/mol
InChI Key: LWAFGRYLCBJMHW-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves multiple steps. One common method includes the reaction of 6-methoxy-2-formylphenyl 4-methylbenzenesulfonate with carbamoylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of sensors and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in redox reactions or act as catalysts. Additionally, the compound’s hydrazinylidene group can interact with nucleophiles, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4g/mol

IUPAC Name

[2-[(E)-(carbamoylhydrazinylidene)methyl]-6-methoxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H17N3O5S/c1-11-6-8-13(9-7-11)25(21,22)24-15-12(10-18-19-16(17)20)4-3-5-14(15)23-2/h3-10H,1-2H3,(H3,17,19,20)/b18-10+

InChI Key

LWAFGRYLCBJMHW-VCHYOVAHSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=N/NC(=O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)N

Origin of Product

United States

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